molecular formula C14H6N2O8 B12707112 1,8-Dihydroxydinitroanthraquinone CAS No. 68437-03-6

1,8-Dihydroxydinitroanthraquinone

Cat. No.: B12707112
CAS No.: 68437-03-6
M. Wt: 330.21 g/mol
InChI Key: ZCRVFYDOGREPHB-UHFFFAOYSA-N
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Description

1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) is a nitro-substituted anthraquinone derivative with hydroxyl groups at positions 1 and 8 and nitro groups at positions 4 and 3. Its molecular formula is C₁₄H₇N₂O₈, and it has a molecular weight of 355.22 (calculated from ). This compound has garnered attention for its antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . Its synthesis involves nitration and hydroxylation steps, often followed by coordination with metals like nickel for specialized applications (e.g., thermal stability studies) .

Properties

CAS No.

68437-03-6

Molecular Formula

C14H6N2O8

Molecular Weight

330.21 g/mol

IUPAC Name

1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione

InChI

InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H

InChI Key

ZCRVFYDOGREPHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

In industrial settings, the production of 1,8-dihydroxydinitroanthraquinone may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .

Mechanism of Action

The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Hydroxyl/Chloro Groups: Nitro groups (-NO₂) are strong electron-withdrawing substituents, reducing electron density in the aromatic ring and enhancing stability. This property correlates with DHDNA’s higher melting point (318–322°C) compared to Danthron (191–193°C) .
  • Solubility: DHDNA’s low solubility in polar solvents (e.g., DMSO, methanol) necessitates formulation aids like PEG300 or Tween 80 for in vivo studies . In contrast, Danthron exhibits moderate solubility in organic solvents due to its hydroxyl groups .

Antibacterial Efficacy

DHDNA demonstrates superior antibacterial activity compared to analogs. At 125 µg/mL, it inhibits S. aureus and E. This highlights the critical role of nitro groups in enhancing antimicrobial potency, likely through interactions with bacterial enzymes or DNA .

Mechanism Insights

  • Nitro Group Contribution : Nitro substituents may facilitate redox cycling, generating reactive oxygen species (ROS) that damage bacterial membranes .
  • Hydroxyl Group Synergy: The hydroxyl groups at positions 1 and 8 likely improve binding affinity to bacterial targets, as seen in other anthraquinones .

Research Findings and Data

Table 2: Antibacterial Activity of Anthraquinone Derivatives at 125 µg/mL

Bacterial Strain DHDNA 1,8-Dihydroxyanthraquinone 1,8-Dichloroanthraquinone
Staphylococcus aureus Inhibition No inhibition No inhibition
Enterococcus faecalis Inhibition No inhibition No inhibition
Escherichia coli No data No inhibition No inhibition

Note: DHDNA’s specificity toward Gram-positive bacteria may relate to differences in cell wall structure .

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